molecular formula C20H20N2O2S B2403824 1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea CAS No. 1797719-74-4

1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea

Cat. No. B2403824
M. Wt: 352.45
InChI Key: HCRKTFHRNQDTJW-UHFFFAOYSA-N
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Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, closely related to the target compound, showed these derivatives' potential as novel acetylcholinesterase inhibitors. This research aimed at optimizing pharmacophoric moieties for enhanced antiacetylcholinesterase activity, indicating potential applications in treating diseases like Alzheimer's by inhibiting the enzyme responsible for acetylcholine breakdown (Vidaluc et al., 1995).

Synthesis and Urea Applications in Organic Chemistry
Thalluri et al. (2014) discussed the utilization of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas from carboxylic acids, showcasing a method that allows for efficient conversion to ureas under mild conditions. This highlights ureas' significant role in organic synthesis and potential industrial applications (Thalluri et al., 2014).

Urea-Doped ZnO Films in Solar Cells
Wang et al. (2018) investigated the application of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells, demonstrating a significant increase in power conversion efficiency. This suggests that similar urea derivatives could be explored for enhancing the efficiency of photovoltaic devices, contributing to renewable energy technologies (Wang et al., 2018).

Urea Derivatives in Enzyme Inhibition and Anticancer Activity
Research by Mustafa et al. (2014) synthesized various urea derivatives to study their urease, β-glucuronidase, and phosphodiesterase enzyme inhibition assays, showing a range of inhibitory activities. This indicates the potential therapeutic applications of urea derivatives in designing inhibitors for various enzymes involved in disease pathways (Mustafa et al., 2014).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-2-24-19-10-6-5-9-18(19)22-20(23)21-13-15-7-3-4-8-17(15)16-11-12-25-14-16/h3-12,14H,2,13H2,1H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKTFHRNQDTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea

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